MFCD02333235

Description

MFCD02333235 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalytic applications. Based on analogous MDL entries (e.g., MFCD00003330 and MFCD13195646), this compound is hypothesized to feature a poly-substituted aromatic core with functional groups such as halogens (e.g., bromine, chlorine) or boronic acids, which are critical for metal coordination and catalytic activity .

Properties

IUPAC Name |

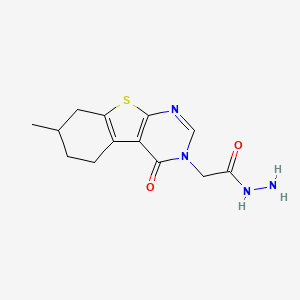

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-7-2-3-8-9(4-7)20-12-11(8)13(19)17(6-15-12)5-10(18)16-14/h6-7H,2-5,14H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFMBWOVBOMOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02333235 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. These reactions often require controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems also helps in monitoring and adjusting the parameters to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

MFCD02333235 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD02333235 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged to achieve specific performance characteristics.

Mechanism of Action

The mechanism of action of MFCD02333235 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the structure of the compound and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Methods: CAS 1046861-20-4 is synthesized using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, a method that could be adapted for this compound with modifications to accommodate its halogenation pattern .

- Safety Profiles : Both reference compounds carry warnings for handling (e.g., H302: harmful if swallowed), suggesting similar precautions are necessary for this compound .

Limitations : Direct experimental data for this compound are unavailable, necessitating reliance on extrapolations from structural analogues. Future studies should prioritize crystallographic and spectroscopic characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.